molecular formula C16H20N2O2 B2943936 tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate CAS No. 2445784-84-7

tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate

Cat. No.: B2943936
CAS No.: 2445784-84-7
M. Wt: 272.348
InChI Key: HHCXSGRIMQTHAM-UHFFFAOYSA-N
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Description

tert-Butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a tert-butyl group, an amino group, a cyclopropyl group, and an indole core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.

Chemical Reactions Analysis

tert-Butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The amino and cyclopropyl groups may enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

tert-Butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-12(10-7-8-10)11-5-4-6-13(17)14(11)18/h4-6,9-10H,7-8,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCXSGRIMQTHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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